molecular formula C11H13NO4 B3003141 Ethyl 4-[(methoxycarbonyl)amino]benzoate CAS No. 187741-67-9

Ethyl 4-[(methoxycarbonyl)amino]benzoate

Cat. No. B3003141
M. Wt: 223.228
InChI Key: RXKAZNAZWOASSH-UHFFFAOYSA-N
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Description

Ethyl 4-[(methoxycarbonyl)amino]benzoate is a chemical compound that has been the subject of various research studies due to its potential applications in different fields, including its role as an intermediate in pharmaceutical synthesis and as an anti-juvenile hormone agent in entomology.

Synthesis Analysis

The synthesis of related compounds has been described in several studies. For instance, ethyl 4-[2-(6-methyl-3-pyridyloxy)butyloxy]benzoate, a compound with anti-juvenile hormone activity, was prepared through a series of chemical reactions that highlighted the importance of the 4-ethoxycarbonyl group on the benzene ring for its biological activity . Similarly, ethyl 4-(2-aryloxyhexyloxy)benzoates were synthesized and tested for their ability to induce metamorphosis in silkworm larvae, with the ethoxycarbonyl group being essential for activity . These studies demonstrate the significance of the ethoxycarbonyl moiety in the biological activity of these compounds.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various analytical techniques. For example, the crystal structure of 4-(2-methoxycarbonyl-ethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid benzyl ester was solved using X-ray diffraction, revealing a triclinic space group and strong hydrogen bonding forming dimeric rings . Theoretical calculations, including density functional theory and Hartree–Fock methods, were also performed to understand the energy minimization and molecular interactions within the crystal .

Chemical Reactions Analysis

The reactivity of ethyl 4-[(methoxycarbonyl)amino]benzoate derivatives has been explored in various studies. For instance, the synthesis of 4-amino-2-methoxy-5-ethylthio benzoic acid involved reactions such as methylation, thiocyanation, hydrolysis, and ethylation, with the final product being confirmed by spectroscopic methods . Another study described the synthesis of ethyl (Z)-2-[2,2-bis(ethoxycarbonyl)vinyl]amino-3-dimethylaminopropenoate, which could be further reacted with heterocyclic amines to produce various heterocyclic systems .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 4-[(methoxycarbonyl)amino]benzoate derivatives have been characterized in several studies. For example, the spectroscopic and theoretical studies of ethyl (2E)-3-amino-2-({[(4-benzoyl-1,5-diphenyl-1H-pyrazol-3-yl)carbonyl]amino}carbonothioyl)but-2-enoate provided insights into the vibrational spectra and molecular orbital energies, which are crucial for understanding the stability and reactivity of the compound . The structure of ethyl 2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate was also determined, revealing intramolecular and intermolecular hydrogen bonding that influences the compound's properties .

Scientific Research Applications

Optical Nonlinear Properties

Ethyl 4-[(methoxycarbonyl)amino]benzoate and its derivatives have been explored for their optical nonlinear properties. A study focused on two Schiff base compounds derived from ethyl-4-amino benzoate, demonstrating significant nonlinear refractive indexes and optical limiting properties. These characteristics suggest potential applications in optical limiters (Abdullmajed et al., 2021).

Anti-juvenile Hormone Agent

Ethyl 4-[(methoxycarbonyl)amino]benzoate has also been synthesized as an anti-juvenile hormone agent. Studies have shown its efficacy in inducing precocious metamorphosis in larval stages of insects, highlighting its potential in insect control strategies (Ishiguro et al., 2003).

Antibacterial Applications

In the realm of medicinal chemistry, derivatives of Ethyl 4-[(methoxycarbonyl)amino]benzoate have shown promise in antibacterial applications. A study discussed the synthesis of novel 2-chloro-[1,3] benzoxazine derivatives and their significant antibacterial ability against both gram-negative and gram-positive bacteria (Shakir et al., 2020).

Physico-chemical Properties for Beta-adrenolytics

The physico-chemical properties of Ethyl 4-[(methoxycarbonyl)amino]benzoate derivatives have been studied for their potential as beta-adrenolytics. Research has delved into their lipophilicity, surface activity, and other characteristics important for understanding the relationship between structure and biological activity (Stankovicová et al., 2014).

Synthesis of Heterocyclic Compounds

Ethyl 4-[(methoxycarbonyl)amino]benzoate plays a role in the synthesis of various heterocyclic compounds. These syntheses are important in the development of new pharmaceuticals and materials with diverse applications (Vicentini et al., 2000).

Crystal Packing Interactions

The compound's derivatives have been studied for their unique crystal packing interactions, such as N⋯π and O⋯π interactions. These studies are crucial for understanding the material's properties and potential applications in crystal engineering (Zhang et al., 2011).

Nonlinear Optical Activities

Recent research has investigated the nonlinear optical (NLO) properties of Ethyl 4-[(methoxycarbonyl)amino]benzoate derivatives using density functional theory. These studies aim to identify promising candidates for NLO materials (Kiven et al., 2023).

Safety And Hazards

Ethyl 4-[(methoxycarbonyl)amino]benzoate should be handled with care. It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid ingestion and inhalation . It is also advised to keep the compound in a dry, cool, and well-ventilated place .

properties

IUPAC Name

ethyl 4-(methoxycarbonylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-3-16-10(13)8-4-6-9(7-5-8)12-11(14)15-2/h4-7H,3H2,1-2H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXKAZNAZWOASSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-[(methoxycarbonyl)amino]benzoate

Citations

For This Compound
1
Citations
SN Wang, GY Zhang, A Shoberu… - The Journal of Organic …, 2021 - ACS Publications
A new approach for the preparation of carbamates via the copper-catalyzed cross-coupling reaction of amines with alkoxycarbonyl radicals generated from carbazates is described. This …
Number of citations: 12 pubs.acs.org

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